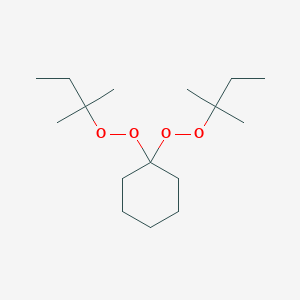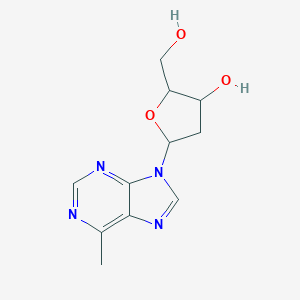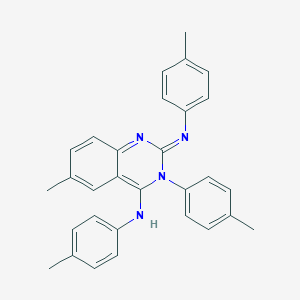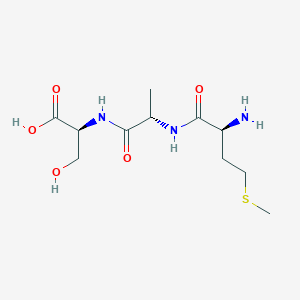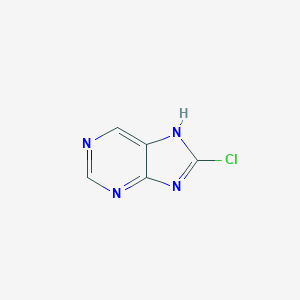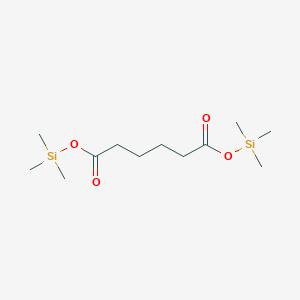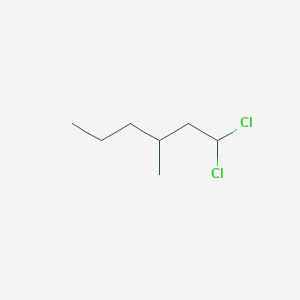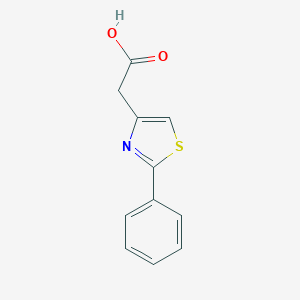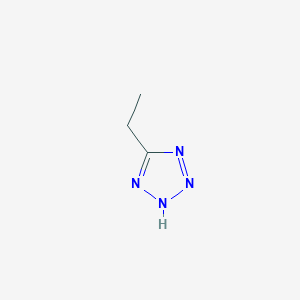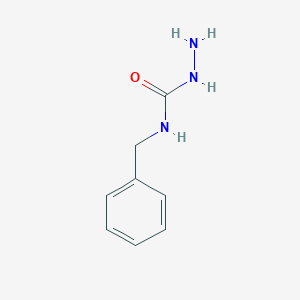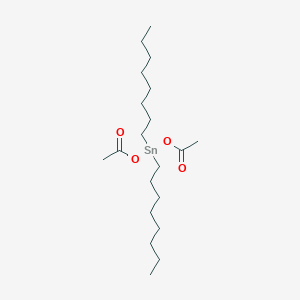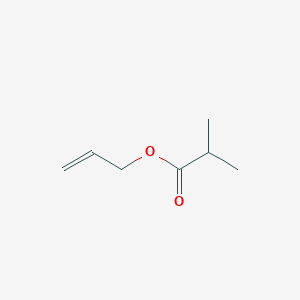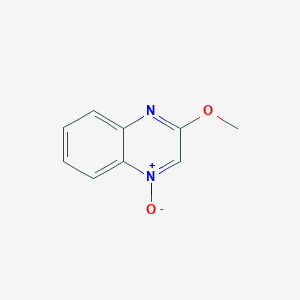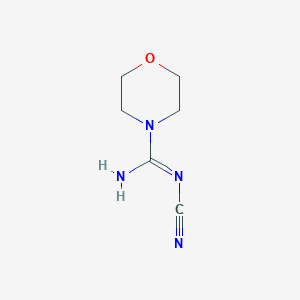
N'-cyanomorpholine-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyanomorpholine-4-carboximidamide, also known as CMCI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-cyanomorpholine-4-carboximidamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH in the body. In vivo studies have shown that this compound can reduce tumor growth in mice and increase the survival rate of mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-cyanomorpholine-4-carboximidamide in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for long periods of time. However, one limitation of using this compound is its toxicity. This compound is toxic and can be harmful if ingested or inhaled. Therefore, proper safety measures must be taken when handling this compound.
Direcciones Futuras
There are many potential future directions for the study of N'-cyanomorpholine-4-carboximidamide. One direction is the development of novel materials using this compound as a building block. Another direction is the study of this compound as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on biological processes.
Métodos De Síntesis
N'-cyanomorpholine-4-carboximidamide can be synthesized through a reaction between cyanogen chloride and morpholine in the presence of a base. The resulting product is then treated with ammonium carbonate to yield this compound. The synthesis of this compound is relatively simple and can be performed on a large scale.
Aplicaciones Científicas De Investigación
N'-cyanomorpholine-4-carboximidamide has been studied extensively for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In pharmaceuticals, this compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. In agriculture, this compound has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
18413-22-4 |
|---|---|
Fórmula molecular |
C6H10N4O |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
N'-cyanomorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H10N4O/c7-5-9-6(8)10-1-3-11-4-2-10/h1-4H2,(H2,8,9) |
Clave InChI |
RCOJSOGIWPNJPW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=NC#N)N |
SMILES canónico |
C1COCCN1C(=NC#N)N |
Sinónimos |
4-Morpholinecarboximidamide, N-cyano- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



